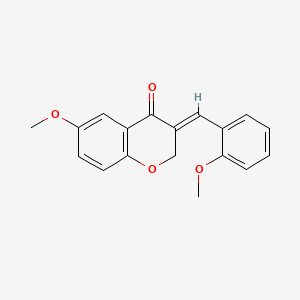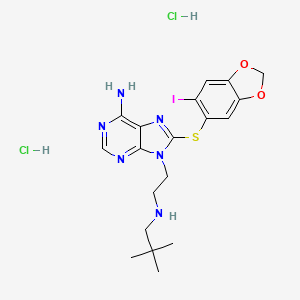
Icapamespib dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icapamespib dihydrochloride is a small molecule purine analogue designed to inhibit epichaperome activity. It is highly selective for the conformationally altered Hsp90 adenosine triphosphate binding site when part of the epichaperome. This compound has shown promise in treating neurodegenerative diseases such as Alzheimer’s Disease and amyotrophic lateral sclerosis by inducing the degradation of disease-associated proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of icapamespib dihydrochloride involves several steps, starting with the preparation of the purine scaffold. The key intermediate is 9-{2-[(2,2-dimethylpropyl)amino]ethyl}-8-[(6-iodo-2H-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-6-amine. This intermediate is then reacted with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Icapamespib dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the purine scaffold.
Substitution: The compound can undergo substitution reactions, particularly at the purine and benzodioxole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the purine scaffold, which can be further studied for their biological activity .
Scientific Research Applications
Icapamespib dihydrochloride has several scientific research applications:
Mechanism of Action
Icapamespib dihydrochloride exerts its effects by selectively inhibiting the epichaperome, a complex of chaperones and co-chaperones that stabilize misfolded proteins. The inhibition of epichaperome activity leads to the degradation of these misfolded proteins, thereby restoring normal cellular functions. The molecular targets include the Hsp90 adenosine triphosphate binding site, which is crucial for the stability and function of the epichaperome .
Comparison with Similar Compounds
Zelavespib: Another epichaperome inhibitor with a similar mechanism of action but different chemical structure.
PU-HZ151: A precursor compound to icapamespib with similar biological activity.
Uniqueness: Icapamespib dihydrochloride is unique in its high selectivity for the conformationally altered Hsp90 adenosine triphosphate binding site, making it a potent inhibitor of epichaperome activity. This selectivity distinguishes it from other compounds targeting the same pathway .
Properties
CAS No. |
2267287-26-1 |
|---|---|
Molecular Formula |
C19H25Cl2IN6O2S |
Molecular Weight |
599.3 g/mol |
IUPAC Name |
9-[2-(2,2-dimethylpropylamino)ethyl]-8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]purin-6-amine;dihydrochloride |
InChI |
InChI=1S/C19H23IN6O2S.2ClH/c1-19(2,3)8-22-4-5-26-17-15(16(21)23-9-24-17)25-18(26)29-14-7-13-12(6-11(14)20)27-10-28-13;;/h6-7,9,22H,4-5,8,10H2,1-3H3,(H2,21,23,24);2*1H |
InChI Key |
XOTDTJJJOBBSFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


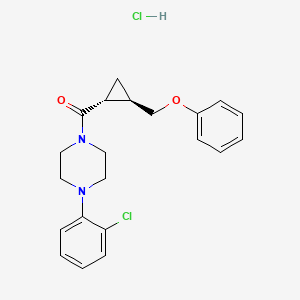
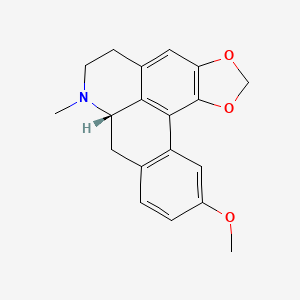
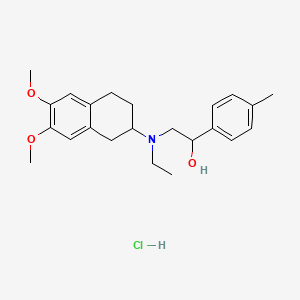
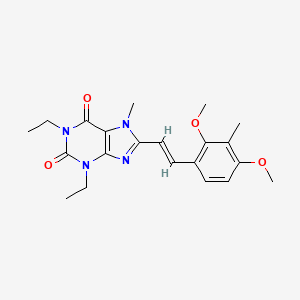
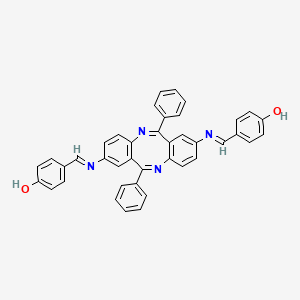

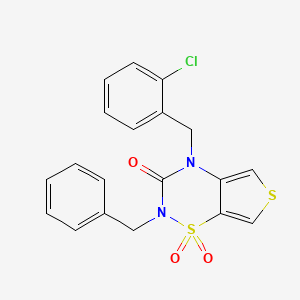
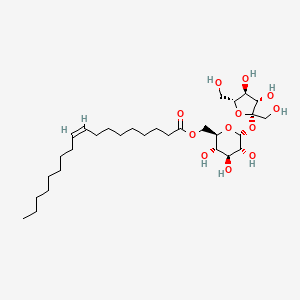
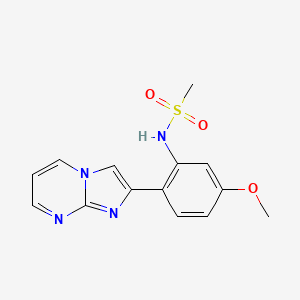
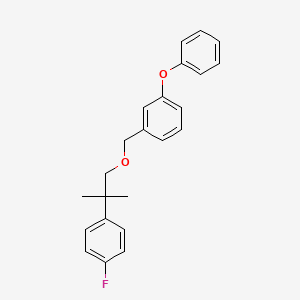
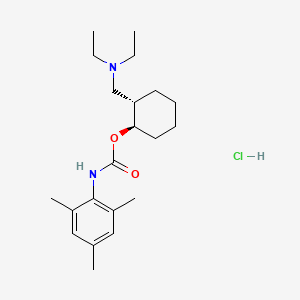
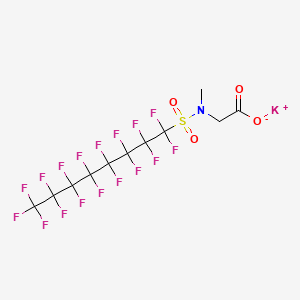
![methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B15189604.png)
